molecular formula C22H19N3O3S B3399822 ethyl 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 1040647-06-0

ethyl 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B3399822
CAS No.: 1040647-06-0
M. Wt: 405.5 g/mol
InChI Key: FYGVQTAHGFUYRD-UHFFFAOYSA-N
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Description

Ethyl 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with diphenyl groups at positions 3 and 7, and an ethyl thioacetate moiety at position 2. This structure combines a fused bicyclic system with sulfur and oxygen functionalities, making it a candidate for diverse pharmacological applications, particularly in anti-inflammatory and enzyme-targeted therapies.

Properties

IUPAC Name

ethyl 2-[(4-oxo-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-2-28-18(26)14-29-22-24-19-17(15-9-5-3-6-10-15)13-23-20(19)21(27)25(22)16-11-7-4-8-12-16/h3-13,23H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGVQTAHGFUYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioacetate Group

The ethyl thioacetate moiety undergoes nucleophilic displacement reactions under basic conditions. For example:

  • Reaction with amines : Primary/secondary amines replace the ethyl ester group, forming thioamide derivatives.

  • Thiol exchange : Treatment with mercaptans (e.g., 2-mercaptopyridine) in ethanol with catalytic NaOH yields substituted thioethers.

Key Conditions :

ReagentSolventTemperatureTimeProduct Yield
Piperidine (10 mol%)Ethanol60°C4–6 h65–78%
NaSHDMFRT12 h82%

Hydrolysis Reactions

The ethyl ester hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis : HCl (2M) in THF/water (1:1) at 80°C converts the ester to a carboxylic acid.

  • Basic hydrolysis : NaOH (1M) in ethanol/water cleaves the ester within 2 h at 50°C.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by elimination of ethanol. IR spectroscopy confirms product formation through the disappearance of the ester C=O stretch (1,740 cm⁻¹) and emergence of a carboxylic acid O–H band (3,200 cm⁻¹) .

Cyclization Reactions

The pyrrolopyrimidine core participates in intramolecular cyclizations:

  • Friedel-Crafts acylation : Acid chloride intermediates (generated from hydrolyzed carboxylic acids) undergo spontaneous cyclization in aromatic solvents (e.g., toluene) to form fused tricyclic systems .

  • Thienopyrimidine formation : Reaction with P₂S₅ in pyridine at 120°C introduces sulfur into the ring, yielding thieno[3,2-d]pyrimidine derivatives .

Representative Pathway :

text
Ethyl thioacetate → Hydrolysis → Carboxylic acid → Acid chloride → Friedel-Crafts cyclization → Tricyclic product[3]

Electrophilic Aromatic Substitution

The phenyl groups at positions 3 and 7 undergo regioselective substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position of the phenyl rings .

  • Sulfonation : SO₃ in DCM adds sulfonic acid groups, enhancing water solubility.

Reactivity Trend :
Electron-donating substituents (e.g., p-tolyl) increase reaction rates at meta positions, while electron-withdrawing groups direct substitution to ortho/para sites.

Oxidation of the Thioether Linkage

The sulfur atom in the thioacetate group is susceptible to oxidation:

  • Mild oxidation : H₂O₂ in acetic acid converts the thioether to a sulfoxide (R–S(=O)–R').

  • Strong oxidation : KMnO₄ in acidic medium oxidizes the sulfur to a sulfone (R–SO₂–R') .

Analytical Confirmation :

  • Sulfoxide : ¹H NMR shows a deshielded methylene proton (δ 4.2 ppm vs. δ 3.8 ppm in parent compound) .

  • Sulfone : IR exhibits strong S=O stretches at 1,150 and 1,320 cm⁻¹.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (3:1) at 90°C .

  • Buchwald-Hartwig amination : Forms C–N bonds with primary amines (e.g., benzylamine) using Pd₂(dba)₃/Xantphos .

Optimized Conditions :

Reaction TypeCatalyst SystemLigandYield
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%)None72%
Buchwald-HartwigPd₂(dba)₃ (2 mol%)Xantphos68%

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to ethyl 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate exhibit significant anticancer properties. Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that certain pyrrolo-pyrimidine derivatives effectively inhibited the growth of various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound class. Research has reported that thioether-containing pyrimidines possess antibacterial and antifungal properties. This compound could potentially serve as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease processes. For example, certain pyrrolo[3,2-d]pyrimidines have been identified as inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. This suggests that this compound could be explored for its enzyme inhibitory potential .

Case Study 1: Synthesis and Biological Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolo[3,2-d]pyrimidine derivatives and evaluated their biological activities against various cancer cell lines. This compound was included in the evaluation due to its promising structural features. The results indicated significant cytotoxicity against breast and lung cancer cells .

Case Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial properties of thioether derivatives of pyrimidines. This compound was tested against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism by which ethyl 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Synthesis Yield Biological Activity Reference
Ethyl 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate Pyrrolo[3,2-d]pyrimidine 3,7-Diphenyl; ethyl thioacetate Not reported Potential anti-inflammatory (inferred) N/A
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetic acid (19a) Pyrrolo[3,2-d]pyrimidine 3-Phenyl; acetic acid 66% Not specified
N-Cyclohexyl-2-((5,6,7-trimethyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide (21b) Pyrrolo[3,2-d]pyrimidine 3-Phenyl; 5,6,7-trimethyl; cyclohexyl acetamide 37% Not specified
Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compounds 1, 2, 4, 8–10) Benzothieno[3,2-d]pyrimidine Varied sulfonamide thioether substituents Not reported COX-2, iNOS, and ICAM-1 inhibition
Ethyl 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylate Pyrrolo[2,3-c]quinoline Ethyl carboxylate; substituents on indole ring 70–90% Not specified (synthetic focus)

Key Observations :

  • Diphenyl vs. Phenyl Substitution : The target compound’s 3,7-diphenyl groups likely enhance steric bulk and lipophilicity compared to analogs with a single phenyl group (e.g., 19a). This may influence receptor binding or metabolic stability .
  • Thioacetate vs. Carboxylic Acid/Amide : The ethyl thioacetate moiety in the target compound could improve membrane permeability compared to the carboxylic acid in 19a or the acetamide in 21b, which may require hydrolysis for activation .
Physicochemical and ADMET Properties
  • Metabolic Stability : The ethyl ester in the target compound is prone to hydrolysis by esterases, whereas the acetamide in 21b may exhibit slower metabolic clearance .
  • Crystallinity: Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () demonstrates stable crystal packing, suggesting that the target compound’s diphenyl groups may also support crystallinity for formulation .

Biological Activity

Ethyl 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4O3SC_{25}H_{26}N_{4}O_{3}S. The compound features a pyrrolo[3,2-d]pyrimidine core with two phenyl substituents and a thioacetate group. Its structural characteristics contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit potent antitumor properties. A study highlighted that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. This compound may inhibit tumor growth by inducing apoptosis and interfering with cell cycle progression.

The proposed mechanism by which this compound exerts its antitumor effects includes:

  • Inhibition of DNA synthesis : The compound may interfere with nucleic acid metabolism.
  • Induction of oxidative stress : This leads to increased reactive oxygen species (ROS), promoting apoptosis in cancer cells.
  • Modulation of signaling pathways : The compound could affect pathways such as the PI3K/Akt and MAPK pathways, crucial in cancer cell survival and proliferation.

Anti-inflammatory Properties

This compound has shown potential as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This property is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that the compound effectively reduced cell viability in human cancer cell lines (e.g., HeLa and MCF7), with IC50 values indicating potency comparable to established chemotherapeutics.
  • Animal Models : In vivo studies using murine models showed that administration of the compound resulted in significant tumor regression compared to control groups. Histological analyses revealed reduced tumor cell proliferation and increased apoptosis markers.

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntitumorInhibition of DNA synthesis
Anti-inflammatoryReduction of pro-inflammatory cytokines
CytotoxicityInduction of oxidative stress
Cell Cycle RegulationModulation of signaling pathways

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate, and how is the product validated?

A multi-step synthesis is typically employed, involving:

  • Condensation and cyclization : Reacting substituted anilines with acetylacetic esters to form the pyrrolo-pyrimidinone core .
  • Thio-functionalization : Introducing the thioether group via nucleophilic substitution or oxidative coupling, using reagents like Lawesson’s reagent or thiourea derivatives .
  • Esterification : Finalizing the structure with ethyl acetate under acidic or basic conditions.
    Validation : Single-crystal X-ray diffraction (SC-XRD) is critical for structural confirmation, as seen in analogous compounds where SC-XRD provided bond-length precision (mean σ(C–C) = 0.005 Å) and resolved disorder in the lattice . Complementary techniques like NMR (¹H/¹³C) and HRMS should confirm purity and functional groups.

Q. How can researchers confirm the stereochemical and electronic properties of this compound?

  • SC-XRD : Resolves stereochemistry and crystallographic packing. For example, a related pyrrolo-pyrimidine derivative showed a non-planar conformation due to steric hindrance between phenyl substituents .
  • Computational modeling : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data like IR vibrational modes.
  • Spectroscopic analysis : UV-Vis and fluorescence spectroscopy assess electronic transitions, particularly if the compound exhibits π-π stacking or charge-transfer interactions .

Q. What are the common reactivity patterns of the thioacetate moiety in this compound?

The thioether (-S-) and ester (-COOEt) groups are reactive sites:

  • Oxidation : The sulfur atom can be oxidized to sulfoxide or sulfone derivatives using mCPBA or H₂O₂, altering solubility and bioactivity.
  • Nucleophilic substitution : The ester group can undergo hydrolysis (acidic/basic conditions) to carboxylic acids or react with amines to form amides .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can modify the phenyl rings if halide substituents are introduced .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation while minimizing byproducts?

  • Process engineering : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for key steps like cyclization. For example, a dipentylamine-substituted analog achieved high regioselectivity using copper(I) iodide .
  • Solvent optimization : Use green solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce toxicity. Polar aprotic solvents (DMF, DMSO) often enhance cyclization efficiency .

Q. How should conflicting spectroscopic data (e.g., NMR vs. SC-XRD) be resolved during structural analysis?

  • Dynamic effects : NMR may average signals due to tautomerism or rotational barriers (e.g., hindered rotation of phenyl groups), while SC-XRD provides a static snapshot. For example, a crystal structure revealed disorder in a pyrrolo-pyrimidine derivative that NMR could not resolve .
  • Variable-temperature NMR : Probe dynamic behavior by acquiring spectra at low temperatures (e.g., –40°C) to "freeze" conformers.
  • Theoretical validation : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies caused by solvation or crystal packing .

Q. What strategies are recommended for studying this compound’s bioactivity in drug discovery?

  • Targeted synthesis : Introduce fluorinated or isotopic labels (e.g., ¹⁸F, ¹³C) to track metabolic pathways, as seen in analogs with 4-fluorophenyl substituents .
  • Molecular docking : Use crystal structures of target enzymes (e.g., kinases) to predict binding modes. The pyrrolo-pyrimidine scaffold is known to interact with ATP-binding pockets .
  • In vitro assays : Prioritize enzyme inhibition assays (e.g., fluorescence-based) over cell viability screens to isolate mechanistic effects. For example, thioether-containing analogs showed enhanced inhibition of cytochrome P450 isoforms .

Q. How can researchers design experiments to elucidate the compound’s degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions, followed by LC-MS/MS to identify degradation products .
  • Isotope tracing : Use deuterated solvents (D₂O) or ¹³C-labeled analogs to track hydrolysis or oxidation sites.
  • Metabolite profiling : Incubate with liver microsomes or hepatocytes to simulate Phase I/II metabolism, comparing results with computational predictions (e.g., CYP450 site-of-metabolism models) .

Methodological Notes

  • Data interpretation : Always cross-reference experimental results with theoretical frameworks (e.g., frontier molecular orbital theory for reactivity predictions) to ensure mechanistic coherence .
  • Safety protocols : Refer to SDS guidelines for handling thiocarbonyl derivatives, including PPE requirements and first-aid measures for dermal exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-((4-oxo-3,7-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate

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